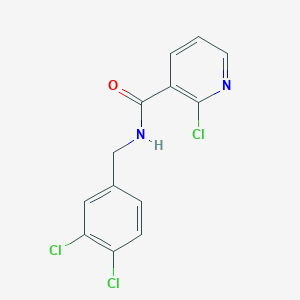
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide, also known as CDB3 or CDB-3, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. CDB3 belongs to the class of nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors and has been shown to exhibit promising results in various scientific research applications.
作用机制
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a key enzyme in the NAD+ biosynthesis pathway. NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is a precursor of NAD+. Inhibition of NAMPT by N3-(3,4-dichlorobenzyl)-2-chloronicotinamide leads to a decrease in NAD+ levels, which in turn affects cellular metabolism and energy production.
Biochemical and Physiological Effects
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N3-(3,4-dichlorobenzyl)-2-chloronicotinamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
实验室实验的优点和局限性
One of the major advantages of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide is its specificity towards NAMPT, which makes it a valuable tool for studying the NAD+ biosynthesis pathway. However, N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
未来方向
There are several future directions for research on N3-(3,4-dichlorobenzyl)-2-chloronicotinamide. One area of research is the development of more potent and stable NAMPT inhibitors based on the structure of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide. Another area of research is the investigation of the therapeutic potential of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide in various diseases such as cancer, diabetes, and neurodegenerative disorders. Furthermore, the role of NAD+ in aging and longevity is an area of research that could benefit from the use of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide as a tool for studying the NAD+ biosynthesis pathway.
Conclusion
In conclusion, N3-(3,4-dichlorobenzyl)-2-chloronicotinamide is a promising chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. Its specificity towards NAMPT makes it a valuable tool for studying the NAD+ biosynthesis pathway, and its potential therapeutic applications in various diseases make it an exciting area of research for the future.
合成方法
The synthesis of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide involves the reaction of 3,4-dichlorobenzylamine with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N3-(3,4-dichlorobenzyl)-2-chloronicotinamide.
科学研究应用
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is its use as an NAD+ biosynthesis inhibitor. NAD+ is a coenzyme that plays a crucial role in cellular metabolism and energy production. Inhibition of NAD+ biosynthesis has been shown to have therapeutic potential in various diseases such as cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
2-chloro-N-[(3,4-dichlorophenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c14-10-4-3-8(6-11(10)15)7-18-13(19)9-2-1-5-17-12(9)16/h1-6H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIMBMBKVBSANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

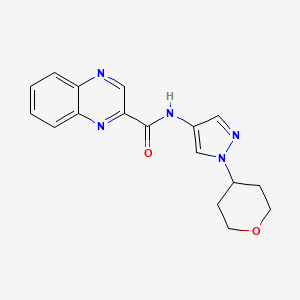
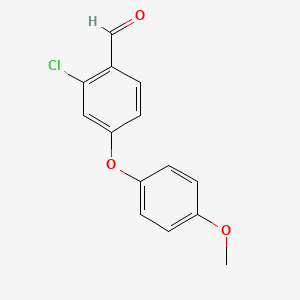

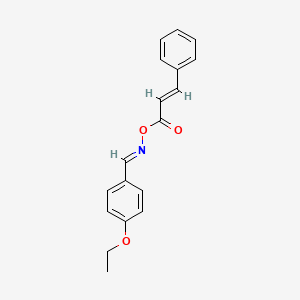

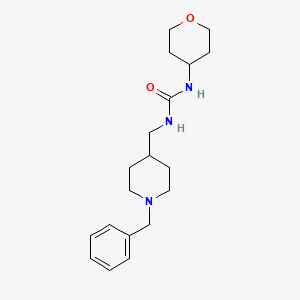

![methyl {[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B2483124.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483125.png)
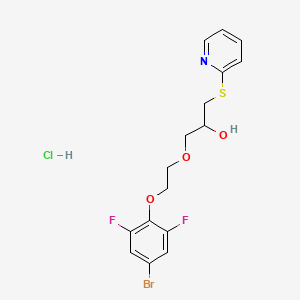
![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483127.png)
![1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2483130.png)
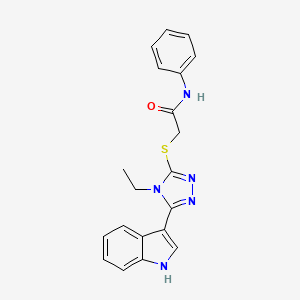
![N'-{(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}isonicotinohydrazide](/img/structure/B2483133.png)